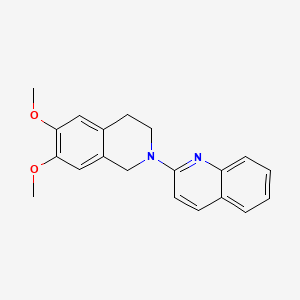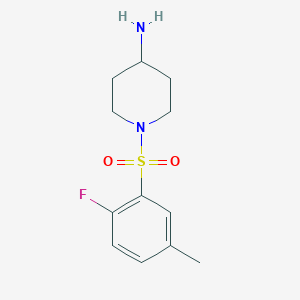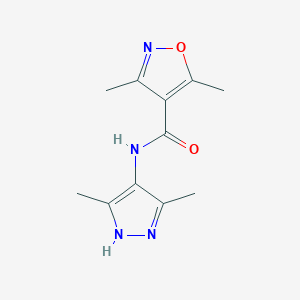
1-(2-Chlorophenyl)-3-piperidin-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-piperidin-4-ylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of phenylurea derivatives. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 268.76 g/mol. CPPU is widely used in the agricultural industry to increase fruit set, improve fruit quality, and enhance plant growth. CPPU has also been studied for its potential applications in scientific research.
作用機序
1-(2-Chlorophenyl)-3-piperidin-4-ylurea works by stimulating cell division and elongation, which leads to increased plant growth and fruit development. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea also promotes the synthesis of cytokinins, which are plant hormones that regulate cell division and differentiation. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the expression of genes involved in plant growth and development, including genes encoding for enzymes involved in cell wall synthesis and cell division.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to have a number of biochemical and physiological effects on plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase the activity of antioxidant enzymes, which protect plants from oxidative stress. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been shown to increase the concentration of soluble sugars and organic acids in fruits, which can improve fruit quality. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the composition of plant cell walls, which can affect plant growth and development.
実験室実験の利点と制限
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has a number of advantages for use in lab experiments. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a stable compound that can be easily synthesized and purified. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is also highly soluble in water, which makes it easy to prepare solutions for use in experiments. However, 1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be expensive to produce and may have variable effects on different plant species and cultivars.
将来の方向性
There are a number of future directions for research on 1-(2-Chlorophenyl)-3-piperidin-4-ylurea. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the effects of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea on different plant species and cultivars. Additionally, the mechanisms of action of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand how this compound affects plant growth and development. Finally, the potential applications of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea in other areas of research, such as tissue engineering and regenerative medicine, could be explored.
合成法
1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be synthesized by a variety of methods, including the reaction of 2-chloroaniline with phosgene followed by reaction with piperidine and urea. Another method involves the reaction of 2-chloroaniline with piperidine and cyanic acid followed by reaction with hydrochloric acid and sodium hydroxide. The synthesis of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a complex process that requires careful control of reaction conditions and purification steps.
科学的研究の応用
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been studied for its potential applications in scientific research, particularly in the field of plant physiology. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase fruit set and improve fruit quality in a variety of crops, including grapes, kiwifruit, and apples. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been studied for its potential use in tissue culture and micropropagation of plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to enhance shoot regeneration and increase the number of adventitious roots in plant tissue cultures.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSOHVZNNTEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-piperidin-4-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
